molecular formula C13H19N B15235280 4,4-Dimethyl-2-phenylpiperidine

4,4-Dimethyl-2-phenylpiperidine

Cat. No.: B15235280
M. Wt: 189.30 g/mol
InChI Key: UPIRTXUETRPAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-phenylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-phenylpiperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the cycloaddition reactions of heterodienes .

Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale synthesis of compounds like this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4,4-dimethyl-2-phenylpiperidine

InChI

InChI=1S/C13H19N/c1-13(2)8-9-14-12(10-13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3

InChI Key

UPIRTXUETRPAAX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(C1)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.